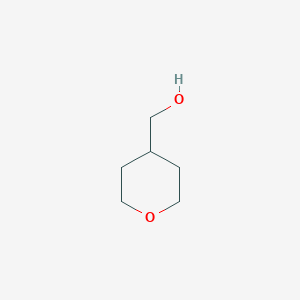

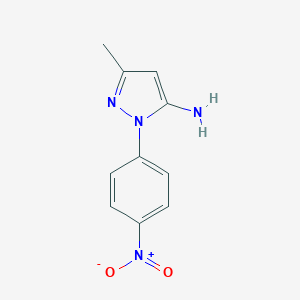

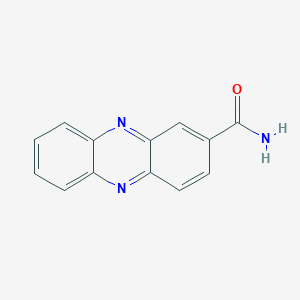

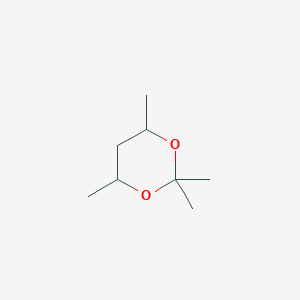

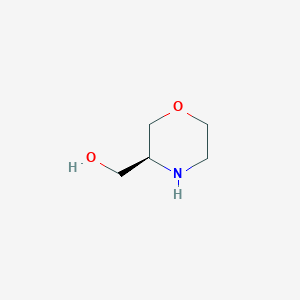

(S)-morpholin-3-ylmethanol

概要

説明

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve analyzing the molecular structure of the compound, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and any products formed during these reactions.Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学的研究の応用

Neurokinin-1 Receptor Antagonist : (Harrison et al., 2001) discussed a compound with a morpholine unit, exhibiting high affinity as an orally active h-NK(1) receptor antagonist, effective in pre-clinical tests relevant to clinical efficacy in emesis and depression.

Application in Process Industries and Anticancer Agent : (Kumari et al., 2017) highlighted morpholine's use in process industries and its role as an anticancer agent, as well as a building block in the preparation of the antibiotic linezolid.

Crystal Structure Analysis : (Franklin et al., 2011) provided insights into the crystal structure of a Mannich base involving morpholine, emphasizing its conformation and hydrogen bonding interactions.

Medicinal Chemistry Research : (Walker et al., 2012) described the synthesis of a bridged bicyclic morpholine, an important building block in medicinal chemistry research.

Versatility in Drug Design : (Kourounakis et al., 2020) emphasized morpholine's versatility in medicinal chemistry, highlighting its wide range of biological activities and importance in drug design.

PI3K-AKT-mTOR Pathway Inhibition : (Hobbs et al., 2019) discussed the discovery of a non-nitrogen containing morpholine isostere, showing potential in inhibiting the PI3K-AKT-mTOR pathway.

Photodynamic Therapy : (Kucińska et al., 2015) explored morpholine derivatives as potential agents in photodynamic therapy, especially for cancer treatment.

Broad-Spectrum Antifungal Agents : (Bardiot et al., 2015) identified morpholine derivatives as broad-spectrum antifungal agents, effective against Candida and Aspergillus species.

Synthesis and Functionalization in Medicinal Chemistry : (Tzara et al., 2020) provided an overview of the synthesis and functionalization of morpholine, underlining its biological and pharmacological importance.

Optical Purity in Pharmaceutical Ingredients : (Stojiljkovic et al., 2022) focused on the synthesis of optically pure morpholine building blocks, highlighting their significance in enhancing pharmacokinetic and pharmacodynamic properties.

Antinociceptive Activity in Mice : (Listos Joanna et al., 2013) studied the antinociceptive effects of morpholine derivatives in mice, demonstrating their potential in pain relief without impacting motor coordination.

Synthesis of Potent Antimicrobials : (Kumar et al., 2007) described the synthesis of a morpholine derivative useful for creating potent antimicrobials, including arecoline derivatives and phendimetrazine.

Chemical Manipulations for Therapeutic Significance : (Rupak et al., 2016) emphasized the potential of morpholine-based molecules in developing therapeutic agents for a range of medical ailments.

Synthetic Applications in Organic Chemistry : (Follet et al., 2015) explored the scope and limitations of using morpholine in synthetic applications, particularly in the synthesis of aryl(indol-3-yl)methylium ions.

Cationic Polymerization : (Seghier et al., 2016) reported the green polymerization of a morpholine-containing monomer, contributing to the field of polymer science.

GABA(B) Receptor Antagonists : (Ong et al., 1998) identified morpholin-2-yl-phosphinic acids as potent GABA(B) receptor antagonists in rat brain, indicating potential in neurological applications.

Inhibitors of Phosphoinositide 3-Kinase : (Alexander et al., 2008) discovered morpholine derivatives as potent inhibitors of phosphoinositide 3-kinase, relevant for cancer research.

Transamination in Organic Synthesis : (Dyachenko et al., 2012) studied the transamination of cyanothioacetamide with morpholine, showcasing its utility in organic synthesis.

Synthesis of Biologically Active Compounds : (Mazur et al., 2007) focused on the synthesis of a morpholine derivative, important for creating heterocyclic compounds with biological activity.

Antimicrobial Activity Research : (Yeromina et al., 2019) investigated the antimicrobial activity of morpholine-containing derivatives, suggesting potential in developing new antimicrobial drugs.

Safety And Hazards

This would involve assessing the safety and potential hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

将来の方向性

This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.

For a more detailed analysis, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they may be able to help you find more specific information. Please note that handling and experimenting with chemicals should always be done under the supervision of a trained professional and in accordance with all relevant safety guidelines.

特性

IUPAC Name |

[(3S)-morpholin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDFBOLUCCNTDQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363824 | |

| Record name | (S)-morpholin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-morpholin-3-ylmethanol | |

CAS RN |

211053-50-8 | |

| Record name | (3S)-3-Morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211053-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-morpholin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Hydroxymethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。